N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
Description
N-[1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine (molecular formula: C₈H₁₃N₃O) is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a propan-2-ylidene hydroxylamine moiety. Its SMILES notation is CC1=CC(=NN1C/C(=N/O)/C)C, and its InChIKey is SMSZXJUIBZVLLN-JXMROGBWSA-N . Predicted collision cross-section (CCS) values for its adducts range from 136.9 to 147.2 Ų, indicating moderate molecular compactness . The compound is commercially available through Santa Cruz Biotechnology in quantities of 250 mg ($197.00) and 1 g ($399.00) .
Properties
IUPAC Name |
(NE)-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZXJUIBZVLLN-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine. Research indicates that compounds with pyrazole moieties exhibit significant activity against multidrug-resistant pathogens. For instance, a study found that derivatives like 7b demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Cancer Research
The compound has also shown promise in cancer therapy. Pyrazole derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation. A notable case study involved the screening of various pyrazole analogs against human cancer cell lines, revealing IC50 values below 10 µM for several compounds, indicating potent anticancer activity .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 7b | MDR Pathogens | 0.22 - 0.25 | Antimicrobial |
| Various Pyrazoles | Cancer Cell Lines | <10 | Anticancer |
Agricultural Applications
Pesticidal Properties
this compound and its derivatives have been investigated for their potential use as pesticides. The pyrazole structure is known to enhance the biological activity of agrochemicals. Studies suggest that these compounds can effectively target specific pests while minimizing harm to beneficial insects .
Herbicidal Activity
Research has also focused on the herbicidal properties of pyrazole derivatives. Certain compounds have been shown to inhibit the growth of weed species at low concentrations, making them suitable candidates for developing environmentally friendly herbicides .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
| Application Area | Property Enhanced | Example |
|---|---|---|
| Polymer Chemistry | Thermal Stability | Improved composites |
| Material Science | Mechanical Strength | Enhanced durability |
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted at Al-Azhar University evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings demonstrated a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the pyrazole ring in enhancing biological activity .
Case Study 2: Cancer Cell Line Inhibition
In another significant study published in MDPI, various pyrazole derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications led to substantial reductions in cell viability, suggesting that this compound could be a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with key analogs (see Table 1):
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations:
- Pyrazole Derivatives : The target compound shares the 3,5-dimethylpyrazole motif with 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide . However, the latter incorporates a piperidinecarboxamide group, likely enhancing solubility compared to the hydroxylamine group in the target compound.
- Functional Group Diversity : Compounds like 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide feature thioether and sulfonyl groups, which may confer distinct reactivity (e.g., nucleophilic substitution) compared to the hydroxylamine’s redox activity .
Physicochemical Properties
Collision Cross-Section (CCS) and Adduct Behavior
The target compound’s CCS values (136.9–147.2 Ų) suggest a compact conformation, comparable to small heterocycles like pyridine derivatives. In contrast, bulkier analogs (e.g., dioxazine or triazolo-pyrimidine derivatives) would likely exhibit higher CCS due to extended substituents .
Solubility and Stability
- The hydroxylamine group in the target compound may confer pH-dependent solubility , contrasting with carboxylic acid-containing analogs (e.g., 7-(2-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid ), which are ionizable and water-soluble at basic pH .
- The absence of electron-withdrawing groups (e.g., sulfonyl or fluorine) in the target compound may enhance its stability under oxidative conditions compared to fluorinated analogs .
Biological Activity
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Pyrazole derivatives have been recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry.
- Molecular Formula : C8H12N2O
- Molar Mass : 152.19 g/mol
- Structure : The compound features a hydroxylamine functional group attached to a pyrazole ring, which is known for its reactivity and biological activity.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For example, certain derivatives have demonstrated inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Pathogen Targeted | Biofilm Inhibition (%) |
|---|---|---|---|
| 4a | 0.22 | Staphylococcus aureus | 85 |
| 5a | 0.25 | E. coli | 80 |
| 7b | 0.23 | Pseudomonas aeruginosa | 90 |
These compounds also showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of pyrazole derivatives. For instance, novel derivatives demonstrated cytotoxicity against liver (HepG2) and lung (A549) carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively . This suggests that these compounds can effectively inhibit cancer cell proliferation.
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| Chemical 17 | HepG2 | 5.35 | Cisplatin: 3.78 |
| Chemical 17 | A549 | 8.74 | Cisplatin: 6.39 |
The low toxicity observed in normal lung fibroblast cells (MRC-5) indicates a favorable therapeutic index for these compounds, suggesting they may be safe for further development .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways. For instance, some pyrazole derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in both antibacterial and anticancer therapies .
Case Studies
A study conducted on a series of pyrazole derivatives revealed that modifications to the pyrazole ring could significantly enhance biological activity. The introduction of various substituents led to improved potency against specific bacterial strains and cancer cell lines, demonstrating the importance of structural optimization in drug design .
Preparation Methods
Synthesis via Hydrazine Derivatives and Acetophenones
Method Overview:
Condensation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde with substituted acetophenones in ethanolic KOH yields pyrazoline derivatives. These intermediates are then reacted with hydrazinium chloride or hydroxylamine hydrochloride to introduce the hydroxylamine group.
Indole-2-carbaldehyde + Acetophenone → Pyrazoline derivative → Reaction with hydroxylamine hydrochloride → N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine
- Solvent: Ethanol with KOH (for condensation)
- Reflux: 8-14 hours
- Reagents: Hydrazine derivatives, hydroxylamine hydrochloride
- Purification: Recrystallization from chloroform/ethanol
Data Table 1: Typical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Condensation | Hydrazine + Acetophenone | Ethanol + KOH | Reflux | 8-14 h | 80% | Formation of pyrazoline |
| Hydroxylamine reaction | Pyrazoline + Hydroxylamine hydrochloride | Ethanol | Reflux | 8 h | 90% | Formation of hydroxylamine derivative |
Cyclization to Pyrazoles and Further Functionalization
Method Overview:
Pyrazoline intermediates undergo cyclization with bromine in acetic acid or treatment with hydrazine hydrate to afford pyrazoles or hydrazides. These are then cyclized or reacted further to produce the target hydroxylamine.
Pyrazoline derivative + Br2 in acetic acid → Substituted pyrazole
Pyrazoline derivative + hydrazine hydrate → Hydrazide derivatives
Hydrazide + hydroxylamine hydrochloride → this compound
- Bromination: Room temperature, acetic acid solvent
- Hydrazine treatment: Reflux in ethanol with sodium acetate
- Purification: Filtration, washing, recrystallization
Data Table 2: Reaction Conditions for Cyclization
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | Bromine | Acetic acid | Room temp | 2-4 h | 79-84% | Substituted pyrazoles |
| Hydrazine reaction | Hydrazine hydrate | Ethanol | Reflux | 8 h | 81% | Hydrazide formation |
Synthesis via Condensation with Ethyl Acetoacetate
Method Overview:
Reaction of pyrazoline derivatives with ethyl acetoacetate in acetic acid facilitates cyclization to form fused heterocycles, including the target hydroxylamine derivatives.
Pyrazoline derivative + Ethyl acetoacetate → Fused heterocycle → Hydroxylamine derivative
- Solvent: Acetic acid
- Reflux: 8 hours
- Purification: Recrystallization
Data Table 3: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Ethyl acetoacetate | Acetic acid | Reflux | 8 h | Variable | Formation of fused heterocycles |
Research Findings and Characterization Data
Spectral Data:
Characterization of intermediates and final compounds is primarily performed via IR and NMR spectroscopy. For example:- IR: Presence of characteristic C=O (~1650-1700 cm$$^{-1}$$), N-H (~3300 cm$$^{-1}$$), and C=S (~1167 cm$$^{-1}$$)
- $$^{1}$$H-NMR: Methyl groups (~1.13 ppm), methylene protons (~2.39-2.80 ppm), and aromatic or heterocyclic protons (~6.73-6.98 ppm).
Yields:
The overall yields for key steps are generally high, often exceeding 80%, indicating efficient synthetic routes.
Data Summary Table
| Preparation Method | Key Reagents | Main Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Hydrazine condensation | Hydrazine derivatives + aldehydes/ketones | Reflux in ethanol/KOH | 80-90% | Forms pyrazolines |
| Cyclization with bromine | Pyrazolines + bromine | Acetic acid, room temp | 79-84% | Produces substituted pyrazoles |
| Hydrazine hydrate treatment | Pyrazolines + hydrazine hydrate | Reflux in ethanol | 81% | Hydrazide derivatives |
| Acetoacetate cyclization | Pyrazolines + ethyl acetoacetate | Acetic acid, reflux | Variable | Fused heterocycles |
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR (DMSO-d₆) assigns pyrazole protons (δ 2.25 ppm for CH₃) and imine carbons (δ 160–165 ppm).
- IR : Stretching frequencies for N–O (1250–1300 cm⁻¹) and C=N (1640–1680 cm⁻¹) confirm functional groups.
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 209.1294) verifies molecular weight (±3 ppm error).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
